Lipophilicity vs. Benzyl Analog
The target compound exhibits a calculated partition coefficient (LogP) of 0.82 , whereas the benzyl analog 3-acetyl-1-benzylpyridinium bromide (CAS 26368-94-5) has a substantially higher calculated LogP of 2.23 . This 1.41 log unit difference indicates that the diphenylmethyl analog is markedly less lipophilic, which can translate into different biological partitioning behaviour, membrane permeability, and pharmacokinetic profiles in cell-based assays, despite both compounds carrying a 3-acetyl substituent.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.82 |
| Comparator Or Baseline | 3-Acetyl-1-benzylpyridinium bromide: LogP = 2.23 |
| Quantified Difference | ΔLogP ≈ -1.41 (less lipophilic than benzyl analog) |
| Conditions | In silico prediction; both values obtained from Chemsrc database using consistent methodology |
Why This Matters
A LogP difference of ~1.4 units corresponds to an approximately 25-fold difference in octanol-water partition, making the target compound a more suitable choice for applications requiring lower non-specific binding or reduced intracellular accumulation.
